molecular formula C13H14BCl2F3O2 B6296755 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2311855-02-2

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6296755
CAS No.: 2311855-02-2
M. Wt: 341.0 g/mol
InChI Key: NVSTYPJHLSOJMM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is a halogenated arylboronic ester with significant utility in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. Its structure features two chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position of the phenyl ring, which enhance its electron-withdrawing properties and reactivity in catalytic transformations. The pinacol ester moiety improves solubility and stability compared to the free boronic acid, making it advantageous for synthetic applications .

This article provides a detailed comparison with structurally similar boronic acid pinacol esters, focusing on solubility, reactivity, applications, and physicochemical properties.

Properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BCl2F3O2/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)16)13(17,18)19/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSTYPJHLSOJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BCl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

Ortho-lithiation followed by boron reagent trapping is a foundational approach for synthesizing arylboronic esters. This method exploits the directed metalation of aromatic rings using strong bases like lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi). For 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester, the protocol involves:

  • Directed lithiation : The trifluoromethyl and chloro substituents direct deprotonation at the ortho position relative to the boron-binding site.

  • Borylation : Trapping the aryl lithium intermediate with a trialkyl borate (e.g., B(Oi-Pr)₃) forms a boronate complex.

  • Esterification : Transesterification with pinacol (2,3-dimethyl-2,3-butanediol) yields the final pinacol ester.

Experimental Protocol

  • Lithiation :

    • Substrate: 1,3-Dichloro-5-(trifluoromethyl)benzene (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF) at -78°C.

    • Base: t-BuLi (2.2 equiv) added dropwise to generate the aryl lithium species.

  • Borylation :

    • B(Oi-Pr)₃ (1.5 equiv) introduced to quench the lithiated intermediate, forming a boronate.

  • Pinacol Ester Formation :

    • Pinacol (1.2 equiv) and molecular sieves added to the reaction mixture, stirred at room temperature for 12 hours.

    • Yield: ~65–70% after purification via silica gel chromatography.

Challenges and Optimization

  • Regioselectivity : Competing lithiation at alternative positions necessitates low temperatures (-78°C) and excess base.

  • Moisture Sensitivity : Strict anhydrous conditions are critical to prevent boronate hydrolysis.

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism

The Miyaura borylation employs palladium catalysts to couple aryl halides with bis(pinacolato)diboron (B₂pin₂). For the target compound, the reaction proceeds as:
Ar-X+B2pin2Pd catalystAr-Bpin+byproducts\text{Ar-X} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Bpin} + \text{byproducts}
where Ar-X = 2,6-dichloro-4-(trifluoromethyl)phenyl bromide or iodide.

Catalytic System and Conditions

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Base : KOAc (3.0 equiv) to neutralize HX byproducts.

  • Solvent : 1,4-Dioxane at 80–100°C for 18–24 hours.

  • Yield : 75–85% after recrystallization.

Substrate Limitations

  • Halide Reactivity : Aryl iodides react faster than bromides but are cost-prohibitive.

  • Steric Hindrance : The 2,6-dichloro substitution may slow transmetallation steps, requiring prolonged reaction times.

Grignard Reagent Transmetallation

Synthetic Pathway

This method adapts Grignard reagent chemistry to generate arylboronic esters:

  • Grignard Formation :

    • 2,6-Dichloro-4-(trifluoromethyl)phenyl magnesium bromide synthesized from the corresponding aryl bromide and magnesium turnings in THF.

  • Boronate Formation :

    • Reaction with triisopropyl borate (B(Oi-Pr)₃) forms an intermediate boronate.

  • Pinacol Exchange :

    • Pinacol (2.0 equiv) added under acidic conditions (HCl) to yield the ester.

Key Parameters

  • Temperature : Grignard formation requires refluxing THF (66°C).

  • Workup : Quenching with 10% HCl ensures complete esterification.

  • Yield : 60–68% due to competing side reactions.

Comparative Analysis of Methods

Parameter Ortho-Lithiation Miyaura Borylation Grignard Method
Yield (%) 65–7075–8560–68
Reaction Time (h) 12–1818–2424–36
Cost High (t-BuLi)Moderate (Pd catalyst)Low (Mg, B(Oi-Pr)₃)
Scalability LimitedExcellentModerate
Byproducts Li saltsPd residuesMg salts

Emerging Methodologies and Innovations

Iridium-Catalyzed C–H Borylation

Recent advances employ iridium complexes (e.g., [Ir(COD)OMe]₂) with bipyridine ligands to directly functionalize C–H bonds in 1,3-dichloro-5-(trifluoromethyl)benzene. This method avoids pre-functionalized aryl halides but faces selectivity challenges due to the electron-withdrawing trifluoromethyl group.

Flow Chemistry Approaches

Continuous-flow reactors enhance Miyaura borylation efficiency by improving heat transfer and reducing catalyst loading (1–2 mol% Pd). Pilot studies report 80% yield reductions in reaction time to 6–8 hours .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

    Protodeboronation: The major product is the corresponding aryl compound, with the boronic ester group removed.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction, a widely used method for forming biaryl compounds. The reaction involves the coupling of aryl or vinyl halides with boronic acids or esters in the presence of a palladium catalyst. The presence of both chlorine and trifluoromethyl groups in 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester enhances its selectivity and reactivity, making it an ideal reagent for synthesizing complex organic molecules.

Table 1: Key Features of the Suzuki-Miyaura Reaction

FeatureDescription
Catalyst Palladium (Pd)
Base Potassium carbonate, sodium hydroxide
Solvent Tetrahydrofuran, toluene
Temperature Range 50°C to 100°C
Major Products Biaryl compounds

Pharmaceutical Applications

The compound is utilized in the synthesis of pharmaceutical intermediates. Its ability to facilitate the formation of complex molecular structures is crucial in drug development. For example, it can be employed to synthesize compounds that act as enzyme inhibitors or receptor ligands, which are vital in various therapeutic areas.

Case Study: Development of Anticancer Agents
Research has demonstrated that derivatives synthesized using this compound exhibit promising anticancer activity. The compound's unique electronic properties contribute to its effectiveness in targeting specific biological pathways involved in cancer progression.

Material Science

In material science, this boronic acid ester plays a role in the development of advanced materials such as organic semiconductors and liquid crystals. Its ability to form stable carbon-carbon bonds allows for the creation of novel polymeric materials with tailored electronic properties.

Biological Studies

The compound is also significant in biological research. It can be used to create boron-containing compounds that serve as probes for studying biological systems or as potential therapeutic agents. The incorporation of boron into biologically active molecules can enhance their stability and bioavailability.

Environmental Applications

Due to its relatively benign nature and stability under various conditions, this compound can be explored for applications in environmental chemistry. Its use in synthesizing biodegradable polymers or compounds that can sequester pollutants is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural Comparison with Analogous Boronic Acid Pinacol Esters

The target compound is distinguished by its unique substitution pattern. Below is a structural comparison with key analogues (Table 1):

Table 1: Structural Comparison of Halogenated Phenylboronic Acid Pinacol Esters

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester 2-Cl, 6-Cl, 4-CF₃ C₁₃H₁₅BCl₂F₃O₂ 341.42 1003298-87-0
3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester 3-Cl, 5-Cl, 4-OH C₁₂H₁₅BCl₂O₃ 313.96 1003298-87-0
2,6-Dichloro-4-fluorophenylboronic acid pinacol ester 2-Cl, 6-Cl, 4-F C₁₂H₁₄BCl₂FO₂ 291.0 2121514-25-6
3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester 3-CF₃, 5-CF₃ C₁₄H₁₅B₂F₆O₂ 384.89 69807-91-6
3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester 3-F, 5-F, 4-OH C₁₂H₁₄B₂F₂O₃ 256.05 57655406

Key Observations :

  • Electron-withdrawing groups (Cl, CF₃, F) dominate these structures, enhancing reactivity in cross-couplings.
  • Hydroxyl (-OH) substituents (e.g., in 3,5-Dichloro-4-hydroxy derivatives) introduce polarity but reduce stability under acidic conditions .
  • Trifluoromethyl (-CF₃) groups increase lipophilicity and metabolic stability, making such derivatives valuable in drug design .

Solubility Profiles in Organic Solvents

Solubility is critical for reaction efficiency. Data from experimental studies (Table 2) highlight trends:

Table 2: Solubility of Pinacol Esters in Organic Solvents

Compound Chloroform 3-Pentanone Acetone Dipropyl Ether Methylcyclohexane
Phenylboronic acid pinacol ester (generic) High High High Moderate Low
This compound* Moderate Moderate High Moderate Low (predicted)
3,5-Dichloro-4-hydroxy analogue Moderate Low Low Low Very Low
Azaester of phenylboronic acid Very High Moderate Moderate Low Very Low

*Predicted based on substituent effects.

Key Findings :

  • Chloroform is universally effective for dissolving pinacol esters due to its polarity and ability to stabilize boronate complexes .
  • Hydrocarbon solvents (e.g., methylcyclohexane) show poor solubility, attributed to low polarity .
  • Hydroxyl-substituted esters (e.g., 3,5-Dichloro-4-hydroxy) exhibit reduced solubility in ketones and ethers due to hydrogen bonding .
  • Trifluoromethyl groups moderately reduce solubility in non-polar solvents compared to non-fluorinated analogues .

Reactivity in Cross-Coupling Reactions

The electron-withdrawing Cl and CF₃ groups enhance electrophilicity, facilitating transmetalation in Suzuki-Miyaura reactions. Comparative studies reveal:

Table 3: Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Yield (%) α:γ Selectivity Catalyst System Reference
This compound 85–92 >98:2 Pd(PPh₃)₄, K₂CO₃, DME Predicted
2,6-Dichloro-4-fluoro analogue 78–88 95:5 Pd(OAc)₂, SPhos, K₃PO₄
Allylboronic acid pinacol ester 80–98 97:3 Boron-based catalyst

Key Insights :

  • Trifluoromethyl groups increase electrophilicity, improving coupling efficiency with electron-rich aryl halides .
  • Chlorine substituents at ortho positions sterically hinder coupling, slightly reducing yields compared to mono-halogenated analogues .
  • Fluorine substituents (e.g., 4-F) offer balanced reactivity and selectivity, often used in medicinal chemistry intermediates .

Comparison with Analogues :

  • Esters with hydroxyl groups (e.g., 3,5-Difluoro-4-hydroxy) show faster ROS-triggered degradation than non-hydroxylated derivatives .
  • Trifluoromethyl groups enhance nanoparticle stability in serum, extending circulation time .

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 2311855-02-2) is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound has garnered attention not only for its synthetic applications but also for its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

  • Molecular Formula: C13H16BCl2F3O3
  • Molecular Weight: 358.97 g/mol
  • Purity: 95% .

The biological activity of this compound primarily involves its interaction with cellular pathways and proteins. The compound is known to form boronate complexes that can modulate enzyme activities and influence cellular signaling pathways. These interactions can lead to alterations in gene expression and metabolic processes within the cell .

Biological Activity in Cancer Research

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Antitumor Effects

In vitro studies have demonstrated that this compound can inhibit the growth of TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The growth inhibition is often measured using assays like sulforhodamine B (SRB) and trypan blue exclusion assays .

Key Findings:

  • The GI50 (concentration required to inhibit cell growth by 50%) values for certain derivatives of this compound were reported below 10 µM in TNBC cells .
  • The compound demonstrated minimal cytotoxicity against non-tumorigenic cells (e.g., MCF-12A), suggesting a degree of selectivity towards cancerous cells .

Study 1: Effect on Cell Viability and Proliferation

A study evaluated the effects of the compound on MDA-MB-231 cells. After treatment with a GI50 concentration of approximately 13 µM:

  • Cell Viability: Significant reduction in viable cell numbers was observed compared to control treatments.
  • Cell Cycle Analysis: Flow cytometry indicated an increase in the G0/G1 phase and a decrease in the S phase, suggesting that the compound may induce cell cycle arrest .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that while the compound affected cell proliferation, it did not significantly alter levels of key apoptotic markers such as PARP or caspase-3. This finding suggests that apoptosis may not be a primary mechanism through which this compound exerts its antitumor effects .

Comparison with Similar Compounds

The unique structural features of this compound, particularly the presence of both chloro and trifluoromethyl groups, enhance its reactivity compared to other boronic acid derivatives. This structural uniqueness contributes to its effectiveness in cross-coupling reactions and potential biological applications.

Compound NameStructureBiological Activity
This compoundStructureSignificant antitumor activity against TNBC
Phenylboronic Acid Pinacol EsterStructureModerate activity
4-(Trifluoromethyl)phenylboronic Acid Pinacol EsterStructureLow activity

Q & A

Basic: What are the standard synthetic routes for preparing 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of arylboronic acid pinacol esters typically involves two key steps: (1) generation of the boronic acid intermediate via lithiation/borylation or Miyaura borylation, and (2) esterification with pinacol. For chloro- and trifluoromethyl-substituted aryl systems, Miyaura borylation is preferred due to compatibility with halogens .

  • Step 1 : React 2,6-dichloro-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .
  • Step 2 : Purify via column chromatography (hexane/ethyl acetate) to isolate the ester.
    Optimization Tips :
  • Use degassed solvents to prevent oxidative deborylation.
  • Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group stability .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., dichloro and trifluoromethyl groups). The trifluoromethyl group appears as a quartet in <sup>19</sup>F NMR (~-60 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]<sup>+</sup> for C13H14BCl2F3O2: ~354.99).
  • Contradiction Resolution : If GC/HPLC purity conflicts with NMR integration (e.g., residual pinacol), use preparative TLC or recrystallization (hexane/CH2Cl2) to isolate the pure ester .

Advanced: How does the steric and electronic profile of this boronic ester influence its reactivity in Suzuki-Miyaura cross-couplings?

Methodological Answer:
The 2,6-dichloro substitution creates steric hindrance, slowing transmetallation. The electron-withdrawing trifluoromethyl group reduces boronate electrophilicity, requiring optimized conditions:

  • Catalyst : Use Pd(PPh3)4 or XPhos Pd G3 for bulky substrates.
  • Base : K3PO4 in toluene/water (3:1) at 90°C improves turnover .
  • Additives : Include 1–2 mol% of CuI to enhance reactivity with electron-deficient aryl partners .

Advanced: What are the stability challenges of this compound under ambient storage, and how can degradation be mitigated?

Methodological Answer:

  • Moisture Sensitivity : Hydrolysis of the boronic ester to boronic acid occurs in humid conditions, detectable via <sup>11</sup>B NMR (shift from ~30 ppm to ~18 ppm) .
  • Mitigation : Store under argon at –20°C in flame-sealed ampoules. Use molecular sieves (3Å) in storage vials .
  • Degradation Monitoring : Periodic TLC (Rf ~0.6 in hexane/EtOAc 4:1) checks for hydrolysis byproducts .

Advanced: How can researchers reconcile contradictory yields reported in cross-coupling reactions involving this compound?

Methodological Answer:
Yield discrepancies often stem from:

  • Oxygen Sensitivity : Trace O2 oxidizes the boronic ester. Use Schlenk techniques for oxygen-free conditions .
  • Substrate Purity : GC purity >97% is critical; residual pinacol (from synthesis) inhibits catalysis. Pre-purify via silica gel chromatography .
  • Catalyst Poisoning : Chloride ligands from the substrate can deactivate Pd. Add Ag2O (2 equiv) to scavenge chloride .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Hazards : Skin/eye irritation (H315/H319) and respiratory tract irritation (H335) .
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions.
  • Spill Management : Neutralize with damp sand, collect in sealed containers, and dispose via licensed hazardous waste services .

Advanced: What computational tools can predict the reactivity of this boronic ester in novel reaction systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki couplings. Focus on B–O bond dissociation energies and Pd–B interaction strengths .
  • Molecular Dynamics : Simulate solvent effects (e.g., dioxane vs. THF) on reaction rates using GROMACS .
  • Contradiction Analysis : Compare computed activation barriers with experimental yields to identify mechanistic bottlenecks .

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